(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Übersicht

Beschreibung

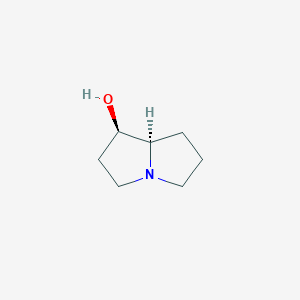

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a chiral compound that belongs to the class of pyrrolizidine alkaloids. These compounds are known for their diverse biological activities and are found in various plants. The structure of this compound consists of a hexahydro-pyrrolizine ring system with a hydroxyl group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol can be achieved through several methods. One common approach involves the reduction of pyrrolizidine alkaloids using hydrolases with opposite enantiopreference . This method allows for the preparation of both enantiomers of the compound with high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of hydrolases and lipases in the hydrolysis of racemic esters is a common industrial method .

Analyse Chemischer Reaktionen

Types of Reactions

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Reaction Types

The compound can undergo various chemical reactions, including:

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Formation of different alcohol derivatives.

- Substitution : Hydroxyl group can be replaced with other functional groups (e.g., halides, amines).

Common Reagents Used

| Reaction Type | Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) |

Chemistry

(1R,7AR)-hexahydro-1H-pyrrolizin-1-ol serves as a crucial building block in synthesizing more complex molecules and other pyrrolizidine alkaloids. Its unique structure allows for the development of novel derivatives with varied biological activities.

Biology

Research indicates that this compound plays a role in plant defense mechanisms against herbivores and pathogens. It is also studied for its potential antimicrobial and anticancer properties, making it a candidate for further biological exploration.

Medicine

Ongoing research aims to uncover therapeutic applications of this compound, particularly in drug development targeting infectious diseases and cancer. Its cholinergic properties suggest potential interactions with neurotransmitter systems, which could have implications for neurological disorders like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the synthesis of fine chemicals and pharmaceutical intermediates. Its versatility in chemical reactions makes it valuable for developing new materials and processes.

Antimicrobial Activity

A study examining the antimicrobial properties of various pyrrolizidine alkaloids found that derivatives of this compound exhibited significant activity against several bacterial strains. This suggests its potential use as a natural antimicrobial agent in pharmaceuticals.

Anticancer Research

Research published in peer-reviewed journals highlights the compound's ability to inhibit cancer cell proliferation in vitro. The specific pathways affected are still under investigation, but preliminary results indicate that it may interfere with cell cycle regulation.

Neuropharmacological Studies

Investigations into the cholinergic effects of this compound have demonstrated its potential role in modulating neurotransmitter systems. This could lead to developments in treatments for cognitive disorders.

Wirkmechanismus

The mechanism of action of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and enzymes involved in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Retronecine: A pyrrolizidine alkaloid with a similar structure but different biological activities.

Grundmann’s ketone: Another compound with a similar ring system but different functional groups and applications.

Uniqueness

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is unique due to its specific hydroxyl group placement and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

(1R,7AR)-hexahydro-1H-pyrrolizin-1-ol, a compound belonging to the class of pyrrolizidine alkaloids, has garnered attention in recent years due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a bicyclic structure that contributes to its unique biological properties. The stereochemistry at the 1 and 7 positions is crucial for its activity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research highlights its potential as an inhibitor of cancer cell proliferation. Notably, it has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Effects

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

This compound also shows promise in neuroprotection. Research suggests that it may protect neurons from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels is under investigation as a mechanism for its neuroprotective effects .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and affects membrane integrity.

- Neuroprotective Mechanisms : It reduces oxidative stress by enhancing antioxidant enzyme activity and modulating inflammatory responses in neuronal tissues.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed increased early apoptosis markers in treated cells .

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against various bacterial strains, indicating strong antimicrobial potential .

- Neuroprotection in Animal Models : In a mouse model of neurodegeneration induced by rotenone, administration of the compound significantly improved motor function and reduced neuroinflammation markers compared to controls .

Eigenschaften

IUPAC Name |

(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQIGQBEAGJWTF-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCN2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271405 | |

| Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-84-6 | |

| Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.